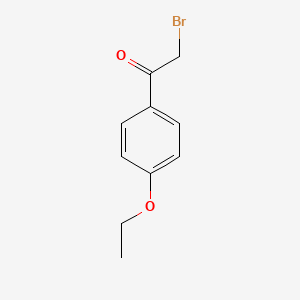

2-Bromo-1-(4-ethoxyphenyl)ethanone

Description

2-Bromo-1-(4-ethoxyphenyl)ethanone is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO₂. This compound features an ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring and a bromine atom at the α-position of the ketone group. It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The ethoxy group enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitution and nucleophilic displacement reactions .

Properties

IUPAC Name |

2-bromo-1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMIEHFULCHDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366571 | |

| Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-63-6 | |

| Record name | 2-Bromo-1-(4-ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Bromination of 4-Ethoxyacetophenone

The direct bromination of 4-ethoxyacetophenone represents the most straightforward route to 2-bromo-1-(4-ethoxyphenyl)ethanone. This method leverages electrophilic aromatic substitution or α-bromination, depending on reaction conditions.

Reaction Conditions and Mechanism

- Reagents : Bromine (Br₂) or brominating agents (e.g., N-bromosuccinimide, NBS).

- Solvents : Chloroform, carbon tetrachloride, or acetic acid.

- Catalysts : Iron (Fe) or aluminum bromide (AlBr₃) for enhanced electrophilic activity.

A typical procedure involves dissolving 4-ethoxyacetophenone in chloroform, followed by dropwise addition of bromine at 0–25°C. The mixture is stirred for 12–24 hours, quenched with sodium thiosulfate, and purified via recrystallization or column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (post-purification) | >95% (NMR-confirmed) |

| Reaction Time | 12–24 hours |

Advantages : Simplicity and high reproducibility.

Limitations : Handling liquid bromine poses safety risks, and over-bromination may occur without precise stoichiometry.

Redox-Mediated Bromination Using Inorganic Reagents

Recent patents highlight eco-friendly approaches using inorganic brominating agents, avoiding hazardous bromine gas.

Sodium Bromate/Sodium Bisulfite System

A 2019 patent (CN109809974B) describes a water-based method using sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) under mild conditions.

Procedure:

- Suspend 4-ethoxyacetophenone in water.

- Add NaBrO₃ and NaHSO₃ sequentially at 10–50°C.

- Stir for 2–20 hours, extract with CHCl₃, and recrystallize with ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 55–95% |

| Purity | >98% (HPLC) |

| Solvent | Water |

Advantages : Water as a solvent reduces environmental impact; high regioselectivity for aromatic bromination.

Limitations : Longer reaction times compared to classical methods.

One-Pot Synthesis via Oxidative Bromination

A 2017 study demonstrated a one-pot strategy using N-bromosuccinimide (NBS) and phenyltrimethylammonium tribromide in tetrahydrofuran (THF).

Steps:

- Dissolve 4-ethoxyacetophenone in THF.

- Add NBS (1.1 equiv.) at room temperature.

- Stir for 1 hour, filter, and concentrate under vacuum.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 100% (crude) |

| Purity | 90–95% (after recrystallization) |

Advantages : Rapid reaction; no column chromatography required.

Limitations : High cost of NBS for large-scale production.

Industrial-Scale Production Using Continuous Flow Reactors

To address scalability, industries employ continuous flow reactors with automated control systems.

Comparative Analysis of Methods

The table below summarizes critical metrics for each method:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-1-(4-ethoxyphenyl)ethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can yield alcohols or alkanes depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium ethoxide in ethanol, reflux conditions.

Oxidation: Potassium permanganate in acidic medium, room temperature.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Major Products:

Substitution: 4-Ethoxyphenylamine, 4-Ethoxyphenylthiol.

Oxidation: 4-Ethoxybenzoic acid.

Reduction: 2-Bromo-1-(4-ethoxyphenyl)ethanol.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(4-ethoxyphenyl)ethanone serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules.

Mechanism of Action :

The bromine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks that lead to various substitution and addition reactions. This property is essential for synthesizing pharmaceuticals and other organic compounds.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by activating caspase enzymes and influencing cell signaling pathways related to cell proliferation and survival.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can have implications for developing treatments for neurodegenerative diseases.

Biological Studies

The compound's interactions with biological systems make it a candidate for further studies:

- Antimicrobial Properties : Similar brominated compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess comparable properties, potentially leading to new antibiotic developments.

Comparison of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Antimicrobial | Inhibits bacterial growth |

Case Study 1: Anticancer Potential

A study explored the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 3.6 to 5.2 µM across different cell types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.2 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Blocks G1/S transition |

| HT1080 (Fibrosarcoma) | 3.6 | Suppresses MMP-9 expression |

This study highlights the compound's potential as an anticancer agent through multiple mechanisms.

Case Study 2: Enzyme Interaction

In another investigation, the interaction of this compound with cytochrome P450 enzymes was examined. The findings revealed that it could form reactive intermediates that may affect cellular functions, indicating its importance in drug metabolism and toxicity studies.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)ethanone primarily involves its role as an electrophile in organic reactions. The bromine atom attached to the alpha carbon makes the carbonyl carbon more susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups in this compound and its methoxy analog enhance nucleophilic substitution rates compared to electron-withdrawing groups like –NO₂ or –Cl. This is critical in SN2 reactions for forming carbon-nitrogen or carbon-sulfur bonds . Nitro-substituted derivatives (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) favor radical-based SRN1 pathways due to their strong electron-withdrawing nature, enabling reactions with nitronate anions to form α,β-unsaturated ketones .

Steric and Solubility Effects: Di-substituted analogs (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) exhibit steric hindrance, reducing reaction rates but improving selectivity in multi-step syntheses . Heterocyclic variants (e.g., furan or thiophene derivatives) show higher solubility in polar aprotic solvents like DMF, enhancing their utility in microwave-assisted reactions .

Synthetic Yields :

- Methoxy-substituted derivatives achieve higher yields (85%) due to milder reaction conditions and reduced side reactions .

- Hydroxyl-substituted analogs require protective groups (e.g., acetyl) to prevent oxidation, lowering yields to ~65% .

Stability and Handling

Biological Activity

2-Bromo-1-(4-ethoxyphenyl)ethanone, a compound with the chemical formula CHBrO, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its bromine atom and ethoxyphenyl group, which contribute to its unique chemical behavior. Its molecular structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Properties:

Research indicates that derivatives of 2-bromo compounds often exhibit antimicrobial activity. For instance, similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties. A study highlighted that certain bromo-containing compounds can inhibit bacterial growth significantly, indicating a potential role in developing new antibiotics .

2. Anticancer Potential:

Several studies have investigated the anticancer properties of compounds related to this compound. For example, derivatives have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes like histone deacetylases (HDACs), which play a crucial role in cancer progression .

3. Enzyme Inhibition:

The compound may also act as an inhibitor of various enzymes involved in metabolic processes. In particular, studies on related compounds have demonstrated their ability to inhibit alkaline phosphatase and other critical enzymes, which could lead to therapeutic applications in conditions like osteoporosis and cancer .

Case Studies and Research Findings

Several key studies have provided insights into the biological activities of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: Similar compounds have been shown to trigger programmed cell death in cancer cells by activating caspases and disrupting mitochondrial function.

- Enzyme Interaction: The presence of bromine enhances the electrophilicity of the compound, allowing it to interact effectively with enzyme active sites.

- Cell Cycle Arrest: Some studies suggest that these compounds can halt the cell cycle in cancer cells, preventing proliferation.

Q & A

Q. What are the recommended synthesis methods for 2-bromo-1-(4-ethoxyphenyl)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via bromination of 1-(4-ethoxyphenyl)ethanone using bromine in a chloroform solvent. A dropwise addition of bromine (molar ratio ~1:1) under controlled temperature (ambient or slightly elevated) is typical. Post-reaction, the mixture is washed with sodium bicarbonate and sodium thiosulfate to remove excess bromine, followed by drying (Na₂SO₄) and recrystallization (e.g., diethyl ether) to purify the product. Yield optimization may involve adjusting reaction time, solvent polarity, or stoichiometry. For example, a similar methoxy analog achieved 85% yield under these conditions .

Q. How should researchers safely handle this compound in the laboratory?

Personal protective equipment (PPE) is critical:

- Respiratory protection : NIOSH/MSHA-approved respirators if aerosolized.

- Gloves : Chemically resistant gloves (e.g., nitrile).

- Eye protection : OSHA-compliant goggles.

- Lab coat : Non-absorbent material to prevent skin contact. Avoid inhalation of dust/vapors and ensure adequate ventilation. Contaminated clothing must be decontaminated before reuse .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR spectroscopy : H and C NMR can confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and brominated ketone (δ ~4.5–5.0 ppm for CH₂Br).

- Mass spectrometry : Molecular ion peak at m/z ~243–245 (Br isotopic pattern).

- IR spectroscopy : C=O stretch ~1700 cm⁻¹ and C-O (ethoxy) ~1250 cm⁻¹. Cross-referencing with the methoxy analog’s spectral data (e.g., H NMR in DMSO-d₆) aids interpretation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, in the methoxy analog, the C-Br bond length was ~1.97 Å, and the ketone C=O bond ~1.21 Å. Data collection at 305 K with a high data-to-parameter ratio (>15:1) ensures accuracy. Software like SHELXL (used for small-molecule refinement) can model thermal displacement parameters and hydrogen bonding networks .

Q. What mechanistic insights explain the regioselectivity of bromination in 1-(4-ethoxyphenyl)ethanone?

Bromination typically occurs at the α-carbon of the ketone due to keto-enol tautomer stabilization. The ethoxy group’s electron-donating nature enhances aromatic ring activation, directing electrophilic substitution. Kinetic vs. thermodynamic control can be probed via reaction monitoring (e.g., TLC or in situ IR). Solvent polarity (e.g., chloroform vs. DCM) may influence reaction rate and selectivity .

Q. How does this compound serve as a precursor in heterocyclic synthesis?

The compound is a versatile alkylating agent. For example, it can react with thiols (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) to form sulfur-containing heterocycles. Reaction conditions (e.g., base choice, solvent) affect nucleophilic displacement efficiency. In one study, a methoxy analog achieved 91% yield in thiadiazole synthesis under mild conditions (room temperature, DMF) .

Methodological Considerations

Q. What strategies mitigate decomposition during storage of this compound?

Store at –20°C in an inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Analytical monitoring via HPLC or GC-MS is recommended for long-term storage studies .

Q. How can researchers address contradictory data in reaction yields or purity across studies?

Reproduce experiments with controlled variables (solvent purity, moisture levels). Use orthogonal validation methods (e.g., elemental analysis alongside NMR). For example, discrepancies in melting points (e.g., 128°C in a related compound) may arise from polymorphic forms or impurities, necessitating recrystallization optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.